molecular formula C14H16N2S B2465853 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 4602-36-2

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2465853
CAS RN: 4602-36-2
M. Wt: 244.36
InChI Key: QFNMCEHDUIVPLO-UHFFFAOYSA-N
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Description

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound . It has a molecular formula of C14H16N2S and a molecular weight of 244.36 .


Molecular Structure Analysis

The InChI code for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is 1S/C14H15ClN2S/c15-11-6-4-10 (5-7-11)12-13 (18)17-14 (16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2, (H,17,18) .

Scientific Research Applications

Anti-Inflammatory Activity

Spiro compounds, including 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have been shown to exhibit significant anti-inflammatory activity . They have been found to inhibit both COX-1 and COX-2 enzymes, with a selectivity index higher than celecoxib, a commonly used anti-inflammatory drug .

Antioxidant Properties

These compounds have also been evaluated for their antioxidant properties . The structure-activity relationship study (SAR) suggests that further optimization of these compounds could lead to superior antioxidant lead compounds in the future .

Anticonvulsant Potential

Some 1,4-diazaspiro[4.5]decane derivatives have been subjected to preliminary anticonvulsant evaluation . While specific data for 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not available, it’s possible that it may also have anticonvulsant properties.

Antibacterial and Antifungal Agents

Ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, a class of compounds similar to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, have been synthesized and evaluated for their antimicrobial activities against a spectrum of clinically isolated microorganisms . It’s plausible that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione might also have similar properties.

Heterocyclic Building Block

2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene, a compound structurally similar to 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione, is used as a heterocyclic building block . This suggests that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione could also serve as a building block in the synthesis of complex organic molecules.

Voltammetric Reduction

The voltammetric reduction of 2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene using dissolving-metals has been reported . Given the structural similarity, it’s possible that 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione might also undergo similar electrochemical reactions.

properties

IUPAC Name

3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFNMCEHDUIVPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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